REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:8](F)[C:5]=1[CH:6]=O.[SH:13][CH2:14][C:15]([OH:17])=[O:16]>CN(C)C=O>[Br:3][C:4]1[C:5]2[CH:6]=[C:14]([C:15]([OH:17])=[O:16])[S:13][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
415.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
453.8 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
136 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
is quenched by the slow addition of hydrochloric acid (2.25 M, 5.90 L) over 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
the observed solid material is collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake is washed with water (1.00 L) and hexanes (2.00 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40 to 45° C. to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2SC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 990 g | |
YIELD: PERCENTYIELD | 78.2% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |